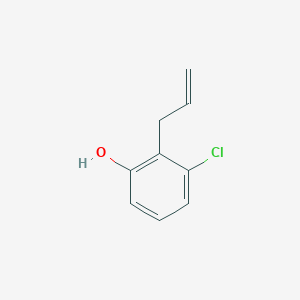

2-Allyl-3-chlorophenol

Beschreibung

Eigenschaften

Molekularformel |

C9H9ClO |

|---|---|

Molekulargewicht |

168.62 g/mol |

IUPAC-Name |

3-chloro-2-prop-2-enylphenol |

InChI |

InChI=1S/C9H9ClO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2 |

InChI-Schlüssel |

YJXFVEWYNFGQAJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1=C(C=CC=C1Cl)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 2-Chlorophenol (CAS 95-57-8): Lacking the allyl group, 2-chlorophenol exhibits higher water solubility and lower log P (partition coefficient) compared to 2-allyl-3-chlorophenol.

- 3,4-Dichlorophenol (CAS 95-77-2): The additional chlorine at the 4-position increases molecular weight and toxicity. 3,4-Dichlorophenol is classified as a probable carcinogen and is more persistent in aquatic environments, whereas the allyl group in this compound might facilitate biodegradation via oxidation pathways .

Functional Group Influence

- Allyl-Substituted Analogs: Allyl chloride (CAS 107-06-2), a precursor in allylation reactions, shares the allyl moiety with this compound.

- 2-(3-Chlorophenyl) Derivatives: describes a compound synthesized using a 3-chlorophenyl group. Such derivatives often exhibit enhanced antimicrobial activity due to the electron-withdrawing chlorine atom, but the allyl group in this compound may confer unique steric or electronic effects on biological interactions .

Toxicity and Environmental Impact

Chlorophenols are regulated due to their toxicity, with 2,4,6-trichlorophenol being a known carcinogen . While this compound’s toxicity data are absent in the provided evidence, its structure suggests moderate toxicity akin to monochlorophenols (e.g., LD₅₀ ~500 mg/kg in rodents). The allyl group may introduce additional hazards, such as skin irritation or respiratory sensitization, as seen in allyl glycidyl ether derivatives .

Key Data Trends (Hypothetical Table Based on Structural Analogues)

Note: Data for this compound are estimated based on structural analogues due to lack of direct evidence.

Research and Industrial Considerations

- Safer Alternatives: emphasizes seeking substitutes for hazardous chlorophenols. Potential alternatives for this compound could include non-halogenated phenolic antioxidants or bio-based derivatives with reduced ecotoxicity .

Vorbereitungsmethoden

Reaction Protocol:

-

Synthesis of Allyl Ether Precursor :

-

Rearrangement in Microreactor :

This method’s efficiency stems from enhanced heat transfer and minimized decomposition in microfluidic systems, making it scalable for industrial applications.

Hydrolysis of 2-Allyl-3-Chlorophenyl Acetate Intermediate

A patented benzofuran synthesis pathway provides an indirect route via 2-allyl-3-chlorophenyl acetate . The acetate acts as a protected intermediate, which is hydrolyzed to release the phenol group.

Key Steps:

-

Bromination of Allyl Group :

-

Elimination and Hydrolysis :

This method’s reliance on carcinogenic solvents (e.g., HMPA in analogous syntheses) and multi-step purification limits its practicality.

Nucleophilic Aromatic Substitution with Allyl Grignard Reagents

Nucleophilic substitution on 2,3-dichlorophenol using allylmagnesium bromide (1.5 equiv) in THF at −78°C replaces the ortho-chloro substituent with an allyl group. The reaction proceeds via a Meisenheimer complex, with the hydroxyl group activating the ring for attack.

Challenges:

-

Low reactivity of aryl chlorides necessitates prolonged reaction times (48–72 hours).

-

Competing reduction pathways (e.g., formation of 3-chlorophenol ) reduce yields to ~40%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Alkylation | 60 | Simple reagents | Poor regioselectivity, side products |

| Claisen Rearrangement | 78 | High regioselectivity, scalable | Requires high-temperature microreactor |

| Acetate Hydrolysis | 65 | Utilizes stable intermediates | Multi-step, toxic solvents |

| Nucleophilic Substitution | 40 | Direct substitution | Low yields, harsh conditions |

Q & A

Q. What are the recommended synthetic routes for 2-Allyl-3-chlorophenol, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis of chlorophenol derivatives often involves electrophilic substitution or allylation reactions. For structurally similar compounds like 2-(3-chlorophenyl)acetyl chloride, Friedel-Crafts acylation with AlCl₃ as a Lewis catalyst under anhydrous conditions is effective . For allyl-substituted chlorophenols, allyl bromide or allyl chloride may be used in the presence of a base (e.g., K₂CO₃) to minimize hydrolysis. Reaction monitoring via TLC or GC-MS is advised to optimize reaction time and temperature.

Q. Which analytical techniques are most suitable for characterizing this compound purity and structural integrity?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for verifying the allyl and chlorophenyl substituents. GC-MS or LC-MS can quantify purity and detect byproducts. For crystalline derivatives, X-ray diffraction provides conformational clarity. NIST-standardized databases are recommended for spectral comparison .

Q. How should researchers design in vitro toxicity assays for this compound?

- Methodological Answer : Follow OECD guidelines for cytotoxicity testing (e.g., MTT assay on human hepatocyte lines). Dose-response curves should span 0.1–100 µM, with controls for solvent effects. Parallel Ames tests assess mutagenicity. Reference the ATSDR chlorophenol toxicity profile for baseline thresholds .

Q. What environmental monitoring strategies are effective for tracking this compound degradation?

- Methodological Answer : Use LC-MS/MS with solid-phase extraction (SPE) to detect degradation products in water or soil. Aerobic/anaerobic batch reactors simulate environmental conditions. Monitor hydroxylated or dechlorinated metabolites, which are common in chlorophenol biodegradation .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers away from oxidizers. Emergency procedures should include spill kits with acid-binding absorbents (e.g., diatomite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How do electronic effects of the allyl group influence the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : The allyl group’s electron-donating resonance effect activates the aromatic ring at the ortho/para positions. Computational modeling (DFT) can predict regioselectivity in nitration or sulfonation. Compare with non-allylated analogs (e.g., 3-chlorophenol) to isolate electronic contributions .

Q. How can researchers resolve contradictions in reported bioactivity data for chlorophenol derivatives?

- Methodological Answer : Cross-reference in vitro/in vivo studies using systematic reviews (PRISMA guidelines). Assess confounding variables like solvent choice (DMSO vs. ethanol) or cell line variability. Reproduce key studies with standardized protocols, as outlined in ATSDR’s multi-database screening approach .

Q. What catalytic systems enhance the oxidative degradation of this compound in wastewater?

- Methodological Answer : Advanced oxidation processes (AOPs) using TiO₂/UV or Fenton’s reagent (Fe²⁺/H₂O₂) degrade chlorophenols via hydroxyl radicals. Optimize pH (2–4 for Fenton) and catalyst loading. Monitor Cl⁻ release via ion chromatography to confirm dechlorination .

Q. How does solvent polarity affect the nucleophilic substitution kinetics of this compound?

- Methodological Answer : Conduct kinetic studies in aprotic solvents (e.g., DMF, THF) versus protic solvents (e.g., MeOH). Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃). Arrhenius plots (20–60°C) reveal activation parameters. Compare with DFT-calculated transition states .

Q. What ethical guidelines govern the use of this compound in biomedical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.